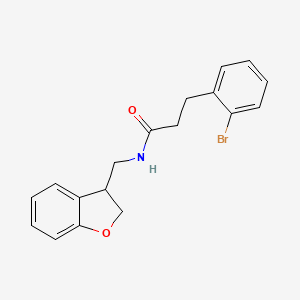

3-(2-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-16-7-3-1-5-13(16)9-10-18(21)20-11-14-12-22-17-8-4-2-6-15(14)17/h1-8,14H,9-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKQCSHZWKNKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)CCC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide is a derivative of dihydrobenzofuran, a chemical structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a 2-bromophenyl moiety linked to a dihydrobenzofuran structure via a propanamide group. This unique structural configuration is believed to contribute to its biological properties, particularly in inhibiting specific enzyme pathways and interacting with various biological targets.

Anticancer Activity

Recent studies indicate that derivatives of dihydrobenzofuran exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival, such as the PI3K/Akt pathway .

Anti-inflammatory Effects

Dihydrobenzofuran derivatives are also being explored for their anti-inflammatory properties. Research has identified that these compounds can inhibit the activity of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammatory processes. The inhibition of mPGES-1 by compounds related to this compound suggests potential applications in treating inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that dihydrobenzofuran derivatives may possess neuroprotective effects. Studies have demonstrated that these compounds can mitigate neurotoxicity induced by various agents, potentially through antioxidant mechanisms or modulation of neurotransmitter systems .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for critical enzymes involved in cancer progression and inflammation.

- Signal Transduction Modulation : By affecting signaling pathways such as MAPK and PI3K/Akt, it can alter cellular responses leading to reduced proliferation and increased apoptosis in cancer cells.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially providing neuroprotective effects.

Scientific Research Applications

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Research indicates that compounds related to the dihydrobenzofuran scaffold exhibit significant activity as inhibitors of PARP, an enzyme involved in DNA repair mechanisms. The compound's structure allows for modifications that enhance potency and selectivity against cancer cells, especially those deficient in BRCA genes. For instance, derivatives of dihydrobenzofuran have shown IC50 values in the low micromolar range, indicating effective inhibition of PARP activity .

BET Inhibition

The compound's structural framework also positions it as a potential inhibitor of the Bromo and Extra Terminal (BET) family of proteins, which play critical roles in regulating gene expression related to cancer and inflammation. A study highlighted the development of dihydrobenzofuran derivatives with over 1000-fold selectivity for the second bromodomain over the first, showcasing their potential as therapeutic agents in oncology .

Synthetic Strategies

The synthesis of 3-(2-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide can be approached through various synthetic routes:

- Stepwise Synthesis : Utilizing starting materials such as 2-bromobenzaldehyde and 2,3-dihydrobenzofuran, the compound can be synthesized through a series of reactions including nucleophilic substitutions and amide bond formations.

- Cyclization Reactions : The incorporation of dihydrobenzofuran into the compound can be achieved via cyclization reactions that yield the desired structural motifs while ensuring high yields and purity .

Cancer Treatment Research

In a notable study, dihydrobenzofuran derivatives were tested for their cytotoxic effects on various cancer cell lines. Compounds with similar structures to this compound demonstrated selective toxicity towards BRCA-deficient cells, suggesting their potential utility in targeted cancer therapies .

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of dihydrobenzofuran derivatives. Compounds have been evaluated for their ability to mitigate oxidative stress in neuronal cells, indicating a potential application in treating neurodegenerative diseases .

Data Table

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Propanamide Analogs

Key Observations :

Substituent Diversity: The target compound’s dihydrobenzofuran-methyl group distinguishes it from analogs like 7c–7d (), which feature thiazole-oxadiazole-sulfanyl motifs . These heterocyclic systems may enhance hydrogen bonding and π-π interactions compared to the target’s fused benzofuran ring.

Molecular Weight and Lipophilicity :

- The target compound’s inferred molecular weight (~388 g/mol) is higher than ’s analog (352.656 g/mol), primarily due to the dihydrobenzofuran moiety. This may increase lipophilicity, impacting membrane permeability and bioavailability.

Thermal Stability :

- While melting points for the target compound are unavailable, analogs in (134–178°C) suggest that sulfanyl and heterocyclic substituents contribute to moderate thermal stability . The dihydrobenzofuran group in the target may further elevate melting points due to increased rigidity.

Functional Implications

- Bioactivity : Analogs in and feature thiazole, oxadiazole, or indole substituents, which are often associated with antimicrobial or anticancer activity. The target’s bromophenyl group may confer halogen-bonding capabilities, while the dihydrobenzofuran could enhance CNS penetration, making it relevant for neuropharmacological studies.

Q & A

Q. Answer :

- Stepwise Coupling : Use a multi-step approach involving bromophenyl propanamide intermediates. For example, brominated aromatic precursors (e.g., 2-bromo-4-fluorophenyl derivatives) can be coupled to dihydrobenzofuran-methylamine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification : Post-reaction purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Basic: How can researchers validate the structural integrity of this compound?

Q. Answer :

- Spectroscopic Characterization :

- 1H/13C NMR : Confirm regiochemistry of the bromophenyl group (e.g., para vs. ortho substitution via splitting patterns). The dihydrobenzofuran methylene protons typically appear as a multiplet at δ 3.8–4.2 ppm .

- HRMS : Use high-resolution electrospray ionization (HR ESI+) to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

- X-ray Crystallography : If crystalline, determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding with amide groups) .

Advanced: How might steric or electronic effects of the bromophenyl group influence biological activity?

Q. Answer :

- Structure-Activity Relationship (SAR) :

- Steric Effects : The ortho-bromo group may hinder binding to planar binding pockets (e.g., enzyme active sites). Compare activity with meta- or para-bromo analogs .

- Electronic Effects : Bromine’s electron-withdrawing nature could alter electron density in the propanamide backbone, affecting hydrogen-bonding capacity. Assess via Hammett substituent constants (σ) .

- Experimental Validation : Synthesize analogs (e.g., 3-(3-chlorophenyl) or 3-(4-fluorophenyl) variants) and test in receptor-binding assays (e.g., CB2 or GPR183 selectivity) .

Advanced: How to address contradictions between in vitro potency and in vivo efficacy?

Q. Answer :

- Pharmacokinetic Profiling :

- Metabolic Stability : Test liver microsomal stability (e.g., human/rat microsomes) to identify rapid metabolism. If unstable, introduce steric shielding (e.g., methyl groups) near metabolically labile sites .

- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assays; low permeability may require prodrug strategies (e.g., esterification of the amide) .

- Target Engagement : Confirm receptor occupancy in vivo via radiolabeled analogs (e.g., tritium-labeled compound for autoradiography) .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Q. Answer :

- Byproducts :

- Unreacted Bromophenyl Precursor : Detectable via TLC (Rf ~0.7 in hexane/ethyl acetate). Remove via silica gel chromatography .

- Dihydrobenzofuran Oxidation : The dihydrobenzofuran ring may oxidize to benzofuran under acidic conditions. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during synthesis .

Advanced: What strategies optimize solubility for in vitro assays?

Q. Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity. Pre-test solubility via nephelometry .

- Salt Formation : Convert the free base to a hydrochloride salt by treating with HCl in diethyl ether, improving aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release in cell culture .

Advanced: How to design a radiolabeled version for mechanistic studies?

Q. Answer :

- Isotope Selection :

- Validation : Confirm radiochemical purity (>98%) via radio-HPLC and assess stability in biological matrices (e.g., plasma) .

Basic: What safety precautions are critical during synthesis?

Q. Answer :

- Bromine Handling : Use fume hoods and PPE (gloves, goggles) due to brominated intermediates’ lachrymatory effects .

- Amide Bond Formation : Avoid inhalation of coupling agents (e.g., EDC); quench excess reagents with aqueous washes .

Advanced: How to evaluate target selectivity against related receptors (e.g., CB2 vs. CB1)?

Q. Answer :

- Competitive Binding Assays : Use HEK293 cells expressing human CB1/CB2 receptors. Incubate with [³H]CP-55,940 and test compound at 0.1–10 μM. Calculate Ki values via Cheng-Prusoff equation .

- Functional Assays : Measure cAMP inhibition (CB2: Gi-coupled) or β-arrestin recruitment (CB1: biased signaling) to confirm pathway-specific activity .

Advanced: How to resolve discrepancies in biological activity between enantiomers?

Q. Answer :

- Chiral Separation : Use preparative HPLC with a chiral column (e.g., Chiralpak IA, isocratic n-hexane/isopropanol) to isolate (R)- and (S)-enantiomers .

- Crystallography : Determine absolute configuration via anomalous dispersion (e.g., Cu Kα radiation) .

- Biological Testing : Compare IC50 values in receptor assays; ≥10-fold differences suggest enantiomer-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.